molecular formula C12H8F3NO2 B6415563 6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol CAS No. 1261624-55-8

6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol

Cat. No.: B6415563
CAS No.: 1261624-55-8
M. Wt: 255.19 g/mol
InChI Key: UVWZTPNFWCVHPJ-UHFFFAOYSA-N
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Description

6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol is a chemical compound with the molecular formula C12H8F3NO2 and a molecular weight of 255.19 g/mol It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridin-3-ol moiety

Preparation Methods

The synthesis of 6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxypyridine and 3-(trifluoromethoxy)benzaldehyde.

    Reaction Conditions: The reaction involves the condensation of 3-hydroxypyridine with 3-(trifluoromethoxy)benzaldehyde in the presence of a suitable catalyst and solvent. Common catalysts include acids or bases, and solvents such as ethanol or methanol are often used.

    Industrial Production: For large-scale production, the reaction conditions are optimized to ensure high yield and purity.

Chemical Reactions Analysis

6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the pyridin-3-ol moiety can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to modulate specific biological pathways makes it a promising lead compound for drug development.

    Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity. This can lead to changes in cellular processes and physiological responses.

    Pathways Involved: The exact pathways affected by the compound depend on its specific interactions with molecular targets.

Comparison with Similar Compounds

6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

6-[3-(trifluoromethoxy)phenyl]pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2/c13-12(14,15)18-10-3-1-2-8(6-10)11-5-4-9(17)7-16-11/h1-7,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVWZTPNFWCVHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692743
Record name 6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261624-55-8
Record name 6-[3-(Trifluoromethoxy)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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